Superior Anticonvulsant Potency in Chemically-Induced Seizure Model
Gaba-AT-IN-1 (Compound 6) demonstrates the highest anticonvulsant potency among a series of 22 coumarin derivatives, with an ED50 of 0.238 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure model in mice [1]. This is approximately 1.5-fold more potent than ethosuximide, a clinically used anticonvulsant, which was tested in the same study as a reference drug [1]. The compound achieved 100% protection against scPTZ-induced seizures [1].
| Evidence Dimension | Anticonvulsant potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.238 mmol/kg |
| Comparator Or Baseline | Ethosuximide (reference drug) |
| Quantified Difference | 1.5-fold more potent than ethosuximide |
| Conditions | Mouse scPTZ (subcutaneous pentylenetetrazole) seizure model |
Why This Matters
This potency advantage translates to a lower effective dose required for seizure protection, which is a critical parameter for both in vivo experimental design and potential therapeutic development.
- [1] Abd-Allah WH, Osman EEA, Anwar MA, Attia HN, El Moghazy SM. Design, synthesis and docking studies of novel benzopyrone derivatives as anticonvulsants. Bioorg Chem. 2020 May;98:103738. View Source
